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APE1-IN-1

Cat. No.: B1228369
M. Wt: 371.5 g/mol
InChI Key: JMSPCTGDYFVMJZ-UHFFFAOYSA-N
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Description

APE1 as a Central Enzyme in Base Excision Repair (BER) Pathway

The BER pathway is the primary cellular defense against small, non-distorting DNA lesions. iu.edu APE1 is a key player in this pathway, responsible for processing apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. worldscientific.com

The BER process typically begins with a DNA glycosylase recognizing and removing a damaged base, creating an AP site. plos.org APE1 then cleaves the phosphodiester backbone immediately 5' to this AP site. embopress.org This action is accomplished through a hydrolytic mechanism requiring a magnesium ion in its active site. wikipedia.org The cleavage results in a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. frontiersin.orgworldscientific.com This processed site is then a suitable substrate for subsequent enzymes in the BER pathway, such as DNA polymerase β, to fill the gap and DNA ligase III to seal the nick. frontiersin.orgmdpi.com APE1's endonuclease activity is robust and accounts for over 95% of the total AP endonuclease activity in human cells. wikipedia.org The enzyme is also capable of processing abasic sites in single-stranded DNA (ssDNA), which is significant at stalled replication forks where its cleavage can lead to double-strand breaks. nih.govbiorxiv.org

APE1 is also involved in the repair of single-strand breaks (SSBs), which are the most common type of DNA damage. nih.gov Unrepaired SSBs can disrupt DNA replication and transcription. nih.gov In the SSBR pathway, APE1's 3'-5' exonuclease activity is critical for resecting the ends of the break. nih.gov It can also remove 3'-blocking lesions, such as 3'-phosphates, to create a clean 3'-OH end for repair synthesis. nih.gov The protein XRCC1 acts as a scaffold, interacting with and stimulating APE1's activity in both BER and SSBR, thereby coordinating the repair process. embopress.orgnih.gov

Mechanisms of Abasic Site Processing by APE1 Endonuclease Activity

Diverse Functions of APE1 Beyond DNA Repair

APE1's functions extend beyond its canonical role in DNA repair, encompassing redox signaling, RNA metabolism, and mitochondrial DNA maintenance. mdpi.com

APE1, also known as Ref-1, has a well-established redox function that is independent of its DNA repair activity. nih.gov It maintains a number of transcription factors in a reduced, active state, thereby regulating their ability to bind to DNA and control gene expression. nih.govnih.gov This redox activity is dependent on specific cysteine residues within the APE1 protein. frontiersin.org

Key transcription factors regulated by APE1 include:

AP-1 (Activator protein 1): Involved in cellular proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A critical regulator of inflammatory and immune responses. frontiersin.org

HIF-1α (Hypoxia-inducible factor 1-alpha): A master regulator of the cellular response to hypoxia. frontiersin.orgnih.gov

p53: A tumor suppressor protein that regulates the cell cycle and apoptosis. frontiersin.orgnih.gov

STAT3 (Signal transducer and activator of transcription 3): Involved in cell growth and apoptosis. frontiersin.orgiu.edu

By modulating these and other transcription factors, APE1 influences a wide array of cellular processes, including inflammation, angiogenesis, and stress responses. iu.edunih.gov

Emerging evidence indicates that APE1 also plays a role in RNA metabolism. researchgate.netnih.gov It possesses 3'-exoribonuclease activity and can cleave RNA molecules, including those containing abasic sites. mdpi.comresearchgate.net This suggests a role for APE1 in a "quality control" mechanism to remove damaged RNA and prevent the synthesis of abnormal proteins. mdpi.comresearchgate.net APE1 has been shown to interact with numerous RNA transcripts and proteins involved in RNA processing. mdpi.comresearchgate.net For instance, it can regulate the stability of c-myc mRNA and is involved in the maturation of certain microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. mdpi.comresearchgate.netoup.com

APE1 is also found in mitochondria, where it plays a crucial role in maintaining the integrity of mitochondrial DNA (mtDNA). worldscientific.commdpi.com Mitochondria are a major source of endogenous reactive oxygen species (ROS), which can damage mtDNA. oup.com APE1 translocates to the mitochondria to repair oxidative lesions in mtDNA through the BER pathway. oup.combmj.com The import of APE1 into the mitochondria is a regulated process, involving interactions with mitochondrial import machinery proteins. oup.comoup.com By repairing mtDNA damage, APE1 helps to preserve mitochondrial function and prevent cellular dysfunction. bmj.com

Research Findings on APE1

Function Key Findings References
Base Excision Repair (BER) APE1 is the major AP endonuclease in mammals, cleaving the DNA backbone 5' to abasic sites. frontiersin.orgworldscientific.com
Single-Strand Break Repair (SSBR) APE1's exonuclease activity is critical for processing the ends of single-strand breaks. nih.govnih.gov
Redox Signaling APE1 modulates the activity of transcription factors like AP-1, NF-κB, HIF-1α, and p53. frontiersin.orgnih.goviu.edunih.gov
RNA Metabolism APE1 exhibits exoribonuclease activity and is involved in RNA quality control and miRNA processing. mdpi.comresearchgate.netnih.govoup.com
Mitochondrial DNA Integrity APE1 repairs oxidative damage in mitochondrial DNA, preserving mitochondrial function. worldscientific.commdpi.comoup.combmj.com

Interaction with G-quadruplex Structures

Recent research has uncovered a significant role for APE1 in the regulation of G-quadruplex (G4) structures. nih.gov G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govsigmaaldrich.com These structures are known to be involved in the regulation of gene expression, including that of oncogenes like KRAS. medchemexpress.com

APE1 has been identified as a G4-binding protein. medchemexpress.com Studies have shown that recombinant APE1 can bind with high affinity to the G4 structure in the promoter region of the KRAS gene and promote its folding. medchemexpress.com The interaction of APE1 with G4 structures is dependent on several factors, including the presence of Mg2+ ions, the ionic strength of the environment, and the N-terminal domain of the APE1 protein itself. plos.orgresearchgate.net The binding of APE1 to a G4 structure containing an abasic site can lead to the stalling of the enzyme, which in turn can recruit transcription factors, thereby linking DNA repair and transcriptional regulation. plos.orgresearchgate.net

Furthermore, APE1's involvement extends to RNA G-quadruplexes (rG4s). It has been shown to modulate the folding of rG4s within microRNA precursors, such as miR-92b, thereby controlling their maturation and expression in cancer cells. sigmaaldrich.comsigmaaldrich.com This interaction is primarily mediated through APE1's N-terminal region and specific residues within its catalytic domain. sigmaaldrich.com The ability of APE1 to interact with and stabilize both DNA and RNA G-quadruplexes highlights its complex role in gene regulation and its potential as a therapeutic target. sigmaaldrich.commedchemexpress.com

APE1's Fundamental Biological Significance in Cellular Viability and Development

The functions of APE1 are indispensable for normal cellular life and development. Its primary role in the BER pathway is critical for maintaining genomic stability, as it is responsible for repairing the vast majority of apurinic/apyrimidinic (AP) sites in DNA. researchgate.net These sites are common forms of DNA damage that can be highly toxic and mutagenic if left unrepaired. The essential nature of APE1's repair function is underscored by the fact that homozygous disruption of the APE1 gene in mice results in embryonic lethality, and it has been challenging to establish viable cell lines completely deficient in APE1. researchgate.net

APE1's contribution to cellular viability extends beyond its endonuclease activity. Its redox function regulates the activity of numerous transcription factors that are vital for cell survival, proliferation, and response to oxidative stress. nih.gov These transcription factors include AP-1, NF-κB, p53, and HIF-1α. nih.gov By maintaining these factors in a reduced, active state, APE1 influences the expression of genes involved in critical cellular processes like inflammation, angiogenesis, and cell cycle control. researchgate.net

Given its central role in DNA repair and cellular signaling, dysregulation of APE1 expression or activity is associated with various pathological conditions, including cancer and neurodegenerative diseases. For instance, overexpression of APE1 has been observed in many types of tumors and is often linked to resistance to chemotherapy and radiation.

The critical importance of APE1 to cellular viability and its overexpression in cancer have made it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively target APE1's functions is an active area of research. These inhibitors serve as valuable tools to probe the biological roles of APE1 and as potential therapeutic agents. One such molecule is APE1 Inhibitor III. This compound is a selective and competitive inhibitor of the endonuclease activity of APE1. oup.com By blocking this function, researchers can study the consequences of impaired base excision repair and enhance the efficacy of DNA-damaging cancer therapies. For example, studies have shown that APE1 Inhibitor III can increase the cytotoxic effects of certain chemotherapeutic agents in leukemia cells. nih.gov

APE1 Inhibitor III: Research Findings

APE1 Inhibitor III has been identified as a selective and competitive inhibitor of the apurinic/apyrimidinic (AP) endonuclease 1 (APE1) enzyme. It has been shown to potentiate the cytotoxic activity of DNA-damaging agents like temozolomide (B1682018) (TMZ) and methyl methanesulfonate (B1217627) (MMS) in cancer cell lines. plos.org Research has also explored its efficacy in myeloid malignancies, where it demonstrated significant anti-leukemic effects, both as a single agent and in combination with other drugs like talazoparib (B560058) and decitabine (B1684300) in primary cell samples from patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). nih.gov

Table 1: Properties of APE1 Inhibitor III

Property Value Source
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide oup.com
Synonyms Apurinic Endonuclease 1 Inhibitor III, N-(3-(1,3-Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
CAS Number 524708-03-0
Molecular Formula C₁₉H₂₁N₃OS₂
Molecular Weight 371.52 g/mol
Activity 2.0 micromolar activity against purified APE1 enzyme oup.com
Form Solid
Solubility DMSO: 2.5 mg/mL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3OS2 B1228369 APE1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSPCTGDYFVMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Initial Characterization of N 3 1,3 Benzo D Thiazol 2 Yl 6 Isopropyl 4,5,6,7 Tetrahydrothieno 2,3 C Pyridin 2 Yl Acetamide Ape1 Inhibitor Iii As a Research Probe

High-Throughput Screening Methodologies for Identifying APE1 Inhibitors

The discovery of novel APE1 inhibitors, including the scaffold that led to APE1 Inhibitor III, has been heavily reliant on high-throughput screening (HTS) methodologies. aacrjournals.orgplos.orgoup.com Researchers have developed robust, automated assays suitable for screening large libraries of chemical compounds. aacrjournals.orgplos.orgplos.org

A common approach involves fluorescence-based kinetic assays. aacrjournals.orgplos.orgoup.com These assays utilize a synthetic DNA substrate, often a deoxyoligonucleotide containing a single AP site, which is flanked by a fluorophore and a quencher. oup.com When intact, the quencher suppresses the fluorophore's signal. Upon cleavage of the AP site by the APE1 enzyme, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This change in signal provides a direct readout of APE1's endonuclease activity.

To identify genuine inhibitors and exclude false positives, hits from the primary HTS are typically subjected to a series of secondary and counter-screens:

Radiotracer Incision Assays: These assays use a 32P-radiolabeled DNA substrate to confirm the inhibitory activity observed in the primary screen. plos.orgplos.org

Promiscuous Inhibitor Counterscreens: Tests like the Thiazole Orange displacement assay are used to identify compounds that bind non-specifically to DNA, rather than directly inhibiting the APE1 enzyme. plos.orgplos.org

Selectivity Counterscreens: To ensure specificity, inhibitors are often tested against homologous enzymes from other species, such as E. coli endonuclease IV, which shares a similar function but has no structural homology to human APE1. plos.orgplos.org

One of the largest screening efforts was a quantitative high-throughput screen (qHTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), which tested over 300,000 compounds. plos.orgnih.govmdpi.compreprints.org It was through such a large-scale screening campaign that the chemical class of APE1 Inhibitor III was identified. nih.govmdpi.compreprints.org

Initial Biochemical Characterization of APE1 Inhibitor III Activity

APE1 Inhibitor III, also referred to by its MLSMR identifier MLS000419194, was identified as a potent, cell-permeable, and competitive inhibitor of APE1's endonuclease activity. nih.govresearchgate.netmerckmillipore.com Initial biochemical studies revealed its activity against the purified APE1 enzyme, with inhibitory concentrations in the low micromolar range. nih.govmerckmillipore.com

Subsequent characterization confirmed its mechanism of action and effects in more complex biological systems:

Enzymatic Inhibition: In a fluorescence-based HTS assay, APE1 Inhibitor III demonstrated an IC50 value of 2.0 µM. merckmillipore.com A radiotracer-based incision assay showed an IC50 of 12.0 µM. merckmillipore.com

Cell-Based Activity: The inhibitor effectively blocked APE1 activity in whole-cell extracts from HeLa and HEK293T cells, with a reported IC50 of 600 nM. merckmillipore.com This demonstrated its ability to function in a cellular context.

Cellular Effects: Treatment with APE1 Inhibitor III was shown to increase the number of genomic AP sites within cells, a direct consequence of inhibiting APE1's repair function. nih.govmerckmillipore.com Furthermore, it potentiated the cytotoxicity of DNA alkylating agents like methyl methanesulfonate (B1217627) (MMS) and temozolomide (B1682018) (TMZ) in HeLa cells. nih.govnih.govmdpi.compreprints.org

Functional Inhibition: The compound inhibits both the AP endonuclease and the 3'-5' exonuclease activities of the APE1 enzyme. mdpi.combiorxiv.orgoup.com

Assay TypeTargetIC50 ValueReference
Fluorescence-based HTSPurified APE1 Enzyme2.0 µM merckmillipore.com
Radiotracer Incision AssayPurified APE1 Enzyme12.0 µM merckmillipore.com
Cell Extract AssayAPE1 in HeLa/HEK293T Extracts600 nM merckmillipore.com

This table summarizes the reported half-maximal inhibitory concentration (IC50) values for APE1 Inhibitor III from initial characterization studies.

Nomenclature and Context of APE1 Inhibitor III within APE1 Inhibitor Landscape

The nomenclature "APE1 Inhibitor III" positions the compound within the broader field of molecules developed to target the APE1 enzyme. The landscape of APE1 inhibitors is diverse, targeting different functional aspects of the protein. APE1 possesses both a DNA repair (endonuclease) function and a redox-signaling function. oup.comresearchgate.netresearchgate.net

Endonuclease Inhibitors: This is the primary category for APE1 Inhibitor III. researchgate.net It directly targets the enzyme's active site to block the cleavage of AP sites. merckmillipore.com Another notable inhibitor in this class is AR03 (also known as MLS000552981). nih.govresearchgate.netbiorxiv.org

Redox Function Inhibitors: Other compounds have been developed to specifically inhibit the redox activity of APE1, which is involved in regulating the activity of various transcription factors like NF-κB and HIF-1α. researchgate.netresearchgate.netnovusbio.com A prominent example of a redox-specific inhibitor is E3330 (also known as APX3330). biorxiv.orgoup.comnovusbio.com This compound does not significantly affect the nuclease activity of APE1. biorxiv.orgoup.com

The designation "Inhibitor III" likely arose from its discovery and characterization within a specific series or library of compounds during a particular research project or screening campaign. nih.govresearchgate.net It is identified alongside other compounds like AR03 (MLS000552981), indicating its place within the inhibitors identified from the NIH Molecular Libraries Small Molecule Repository. nih.govresearchgate.net While it has served as a valuable research probe for studying the consequences of APE1 endonuclease inhibition, it has largely remained a tool for in vitro studies. mdpi.compreprints.org

Molecular Mechanisms of Ape1 Inhibition by Ape1 Inhibitor Iii

Competitive Inhibition of APE1 Endonuclease Active Site

APE1 Inhibitor III has been described as a competitive inhibitor that targets the active site of APE1's endonuclease domain. researchgate.net This mode of action prevents the enzyme from binding to and cleaving its substrate, the AP site in DNA. However, recent biophysical studies have questioned this specific binding model, suggesting a more complex, non-specific mechanism of inhibition may be at play. plos.org

The potency of APE1 Inhibitor III has been evaluated in various in vitro assays, yielding a range of inhibition constants. Initial high-throughput screening (HTS) using a fluorescence-based assay reported a half-maximal inhibitory concentration (IC50) of 2.0 µM. A separate evaluation using a conventional gel-based radiotracer incision assay determined a less potent IC50 of 12.0 µM. More recent characterization studies reported an IC50 value of 8.1 ± 0.6 μM. plos.org

When tested on whole cell extracts from HEK293T and HeLa cells, the inhibitor showed greater potency, with a reported IC50 of 600 nM. The discrepancy in measured potency across different assay formats highlights the influence of assay conditions on inhibitor performance. Notably, while early reports classified the compound as a competitive, active-site-directed inhibitor, recent nuclear magnetic resonance (NMR) studies found no evidence of specific binding to APE1, suggesting the observed inhibition may not stem from a classic competitive mechanism. plos.org

Inhibition Constants for APE1 Inhibitor III

Assay Type IC50 Value Source(s)
Fluorescence HTS 2.0 µM ,
Radiotracer Incision Assay 12.0 µM ,
Cell Extract (HEK293T, HeLa) 600 nM ,
Endonuclease Assay (with detergent) 8.1 ± 0.6 µM plos.org

The primary consequence of APE1 inhibition by APE1 Inhibitor III is the disruption of the BER pathway at a critical step. The inhibitor effectively blocks the cleavage of the phosphodiester backbone 5' to an AP site. mdpi.com This inhibition of APE1's endonuclease activity has been demonstrated using both purified recombinant APE1 and APE1 present in whole cell extracts. The functional outcome of this blockage within a cellular context is the accumulation of unrepaired, cytotoxic AP sites within the genome. unimi.it

In Vitro Enzymatic Kinetics and Inhibition Constants

Modulation of APE1 Exonuclease Activities

APE1 possesses multiple catalytic functions beyond its primary endonuclease activity, including 3'-phosphodiesterase, 3'-phosphatase, and 3'→5' exonuclease activities. ingentaconnect.comnih.govnih.gov These functions are crucial for cleaning up damaged 3' ends of DNA single-strand breaks to allow for subsequent DNA synthesis and ligation. These varied catalytic activities are understood to occur within the same active site responsible for AP site incision. ingentaconnect.com Consequently, an inhibitor targeting this site is expected to impact all of these functions. APE1 Inhibitor III has been reported to be an inhibitor of both the endonuclease and exonuclease activities of APE1. mdpi.combiorxiv.org

APE1's 3'-phosphodiesterase activity is responsible for removing blocking lesions at the 3' terminus of a DNA strand break, such as 3'-phosphoglycolates. nih.gov While direct kinetic data for the inhibition of this specific activity by APE1 Inhibitor III is not extensively detailed in the literature, its characterization as an inhibitor of APE1's general exonuclease functions implies an effect on this activity. mdpi.combiorxiv.org For comparison, other inhibitors that putatively target the APE1 active site have been shown to inhibit the 3'-phosphodiesterase function. nih.gov

Similarly, the 3'-phosphatase activity of APE1, which removes a 3'-phosphate group to generate a necessary 3'-hydroxyl group for DNA polymerase, is also housed within the enzyme's active site. ingentaconnect.comoup.com APE1 Inhibitor III is considered to inhibit this function as part of its broader impact on APE1's exonuclease capabilities. mdpi.com Studies on other APE1 inhibitors confirm that targeting the main active site concurrently blocks both endonuclease and these ancillary repair functions. nih.gov

Inhibition of 3'-Phosphodiesterase Function

Structural Insights into APE1-APE1 Inhibitor III Interactions

The precise structural basis for the interaction between APE1 and APE1 Inhibitor III remains inconclusive. Initial classifications as a competitive, active-site-targeting inhibitor were likely based on the compound's functional effects and potential in silico modeling, a common approach for APE1 inhibitors. researchgate.netnih.gov

However, direct biophysical analysis has challenged this model. Specifically, NMR chemical shift perturbation experiments, which can map the binding site of a small molecule on a protein, showed that APE1 Inhibitor III does not bind to a specific site on either apo-APE1 or Mg²⁺-bound APE1. plos.org This lack of evidence for specific binding to the APE1 protein suggests an indirect or non-specific mechanism of inhibition. plos.org It has been proposed that the inhibitory activity may arise from the compound binding to the DNA substrate rather than the enzyme, or through another non-specific mechanism. plos.org To date, no X-ray crystal structure of APE1 in complex with APE1 Inhibitor III has been solved to definitively elucidate the binding mode.

Binding Site Analysis and Molecular Docking Predictions

APE1 Inhibitor III, chemically identified as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, is a cell-permeable compound that targets the active site of the APE1 enzyme. merckmillipore.comnih.gov Molecular modeling studies have suggested that this class of inhibitors docks onto the active site of APE1. oncotarget.com The APE1 protein possesses a conserved active site responsible for its various catalytic activities, including its primary role in cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA. oup.comingentaconnect.com This active site is characterized by a hydrophobic pocket that accommodates the extrahelical AP site and key amino acid residues involved in catalysis and DNA binding. ingentaconnect.com

While a specific crystal structure of APE1 in complex with APE1 Inhibitor III is not publicly available, docking studies for this class of inhibitors provide valuable insights into their binding mode. These computational models predict that the inhibitor occupies the same space as the DNA substrate, effectively preventing the enzyme from engaging with its natural target. The binding is thought to be stabilized by a network of interactions with key residues within the APE1 active site.

The active site of APE1 is a well-defined pocket, and the competitive nature of inhibition by APE1 Inhibitor III strongly supports the hypothesis that it directly occupies this site. merckmillipore.com The inhibition of multiple APE1 enzymatic functions, such as its 3'-phosphodiesterase and 3'-phosphatase activities, by similar inhibitors further corroborates the active site-directed mechanism, as these activities are known to share the same catalytic center. oup.commedchemexpress.com

FeatureDescriptionSource
Inhibitor Class Benzothiazolyl-tetrahydrothienopyridine merckmillipore.com
Inhibition Type Competitive merckmillipore.com
Predicted Binding Location APE1 Active Site oncotarget.com
Key Active Site Features Hydrophobic pocket, catalytic residues ingentaconnect.com

Relationship between Inhibitor Structure and Enzymatic Blockade

The chemical architecture of APE1 Inhibitor III is intrinsically linked to its inhibitory potency against the APE1 enzyme. Structure-activity relationship (SAR) studies on a series of related analogs have elucidated the critical structural motifs required for effective enzymatic blockade. nih.govacs.org APE1 Inhibitor III, often referred to as compound 3 in medicinal chemistry literature, emerged from these studies as a potent inhibitor with single-digit micromolar activity against the purified APE1 enzyme. nih.govcapes.gov.br

The core structure of this class of inhibitors consists of a tetrahydrothieno[2,3-c]pyridine scaffold. The SAR studies have revealed the importance of various substituents on this core for APE1 inhibition. For instance, the N-isopropyl group on the piperidine (B6355638) ring of the tetrahydrothienopyridine system appears to be crucial for activity. Analogs with different substituents at this position showed varied inhibitory potential, highlighting the specific steric and electronic requirements for optimal interaction with the APE1 active site.

Cellular and Biochemical Applications of Ape1 Inhibitor Iii in Research

Elucidating APE1's Role in DNA Damage Response Pathways

APE1 Inhibitor III is instrumental in clarifying the central role of APE1's nuclease activity within the complex network of the DNA Damage Response (DDR).

The primary function of APE1 in the BER pathway is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are among the most common forms of endogenous DNA damage. mdpi.comiiarjournals.org Inhibition of this crucial step is a direct method to probe the consequences of a dysfunctional BER pathway. Research studies have utilized APE1 Inhibitor III to demonstrate this effect. By inhibiting the endonuclease activity of APE1, the inhibitor causes a build-up of unrepaired AP sites within the cell's genome. nih.gov This accumulation of toxic lesions is a key indicator of APE1 inhibition and serves as a foundational technique for studies investigating the downstream consequences of BER failure. For instance, studies on similar APE1 nuclease inhibitors like AR03 and lucanthone (B1684464) have shown that the potentiation of DNA-damaging agents is associated with an increased accumulation of these unrepaired AP sites. nih.gov Research involving APE1 Inhibitor III has confirmed its ability to enhance the abundance of AP sites in cells treated with alkylating agents like methyl methanesulfonate (B1217627) (MMS). nih.gov

By blocking the key AP endonuclease step, APE1 Inhibitor III allows researchers to study the dynamics and inter-dependencies of DNA repair pathways. The BER pathway, where APE1 is the rate-limiting enzyme, is the primary process for repairing DNA base damage from oxidation and alkylation. iiarjournals.orgnih.gov Inducing a bottleneck in this pathway with APE1 Inhibitor III helps reveal how cells compensate for or succumb to specific types of DNA damage. It allows for the investigation of alternative repair routes and the signaling cascades that are activated when a primary repair mechanism is compromised. This approach is crucial for understanding cellular resistance to chemotherapeutic agents that function by inducing base damage, as the efficacy of these agents is often diminished by robust BER activity. nih.govnih.gov

Recent research has uncovered a critical role for APE1's nuclease activity in activating the ATR-Chk1 signaling pathway, a major cell cycle checkpoint cascade. APE1 Inhibitor III has been pivotal in these discoveries. Studies have shown that under conditions of cellular stress induced by agents like hydrogen peroxide, MMS, or camptothecin (B557342) (CPT), the subsequent phosphorylation of Chk1 (a key marker of ATR pathway activation) is significantly reduced in the presence of APE1 Inhibitor III. nih.govoup.com This demonstrates that the nuclease function of APE1 is essential for robust ATR-Chk1 signaling. nih.gov

In vitro experiments using Xenopus egg extracts further solidified this link, showing that APE1 Inhibitor III compromised Chk1 phosphorylation that was induced by single-strand breaks (SSBs). oup.com This suggests that APE1's 3'-5' exonuclease activity, which processes the ends of SSBs, is critical for initiating the ATR-dependent DDR. oup.comresearchgate.netnih.gov These findings indicate that APE1 acts as an early sensor of specific types of DNA damage, initiating not only direct repair but also broader cell cycle signaling through its nuclease activities. researchgate.net

Table 1: Effect of APE1 Inhibitor III on ATR-Chk1 Pathway Activation
Experimental SystemStress/Damage InducerKey FindingReference
MDA-MB-231 & PANC1 CellsMMS / CPTAPE1i III impaired Chk1 phosphorylation in a dose-dependent manner. nih.gov
Xenopus LSSHydrogen PeroxideAPE1i III compromised H₂O₂-induced Chk1 phosphorylation. oup.com
Xenopus HSSSSB PlasmidAPE1i III compromised Chk1 and RPA32 phosphorylation. oup.com

Analysis of DNA Repair Pathway Dynamics Under Inhibition

Utilizing APE1 Inhibitor III to Differentiate APE1 Functions

A significant challenge in studying APE1 is its dual functionality. APE1 Inhibitor III's specificity for the nuclease domain makes it an invaluable tool for distinguishing between the protein's repair and redox-related roles. nih.govmdpi.com

APE1's two primary roles are executed by structurally distinct domains. oup.com The C-terminal domain houses the nuclease active site for DNA repair, while the N-terminal domain is largely responsible for its redox function, which involves reducing and activating transcription factors like AP-1, NF-κB, and HIF-1α. mdpi.commdpi.com

APE1 Inhibitor III specifically targets the nuclease functions (both AP endonuclease and 3'-5' exonuclease activities). nih.gov This is in contrast to other well-characterized inhibitors, such as E3330 (also known as APX3330), which specifically inhibit the redox function without affecting nuclease activity. nih.govmolbiolcell.org By using these inhibitors in parallel, researchers can dissect which APE1 function is responsible for a given cellular outcome. For example, studies have demonstrated that while APE1 Inhibitor III effectively blocks the nuclease-dependent ATR-Chk1 response to DNA damage, the redox inhibitor E3330 has minimal effect on this pathway, strongly suggesting that it is APE1's repair activity, not its redox signaling, that is critical for this specific DDR process. nih.gov

Table 2: Functional Specificity of APE1 Inhibitors
InhibitorPrimary Target FunctionEffect on Nuclease ActivityEffect on Redox ActivityReference
APE1 Inhibitor IIINuclease (Endo/Exo)InhibitsNo significant effect nih.gov
E3330 / APX3330RedoxNo significant effectInhibits nih.govmolbiolcell.org

APE1's role in transcriptional regulation is complex, involving both redox-dependent and redox-independent mechanisms. nih.govfrontiersin.org The redox activity of APE1 is crucial for the DNA binding capacity of many transcription factors involved in inflammation, angiogenesis, and cell survival. mdpi.comfrontiersin.org

The specificity of APE1 Inhibitor III is critical in this context. By inhibiting the nuclease function without impacting the redox function, it can be used as a negative control to confirm that an observed transcriptional event is indeed redox-mediated. If a cellular process involving gene expression is affected by a redox-specific inhibitor like E3330 but not by APE1 Inhibitor III, it provides strong evidence that the redox function of APE1 is the key driver. frontiersin.org

Furthermore, APE1 has a less-understood role in transcriptional regulation through its interaction with DNA secondary structures, such as G-quadruplexes, found in the promoter regions of some oncogenes. mdpi.commdpi.com This binding activity can stabilize the G-quadruplex and modulate gene expression. mdpi.com As this interaction involves the nuclease domain, specific inhibitors like APE1 Inhibitor III could potentially be used to probe this non-catalytic, nuclease-domain-dependent function, helping to further unravel the complex ways APE1 influences gene expression.

Distinguishing Nuclease and Redox-Related APE1 Activities in Cellular Contexts

Combination Studies with DNA Damaging Agents in Preclinical Models

The inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway, represents a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents. APE1 is responsible for incising the DNA backbone at abasic sites, which are common lesions formed either spontaneously or as a result of DNA glycosylase activity on damaged bases. nih.govmdpi.com By blocking this critical repair step, inhibitors of APE1 can lead to an accumulation of cytotoxic DNA lesions, thereby sensitizing cancer cells to agents that induce such damage. nih.govmdpi.com APE1 Inhibitor III is a small molecule that has been investigated for its potential to potentiate the effects of DNA-damaging agents in preclinical cancer models. mdpi.compreprints.org

Preclinical studies have demonstrated that APE1 Inhibitor III can act synergistically with alkylating agents, such as Methyl Methanesulfonate (MMS) and Temozolomide (B1682018) (TMZ), to enhance cancer cell killing. mdpi.compreprints.orgmedchemexpress.com These alkylating agents introduce lesions into the DNA that are primarily repaired through the BER pathway. nih.gov Inhibition of APE1 by APE1 Inhibitor III blocks this repair process, leading to increased cytotoxicity. mdpi.com

In HeLa cervical cancer cells, APE1 Inhibitor III has been shown to potentiate the cytotoxicity of both MMS and Temozolomide. mdpi.compreprints.orgmedchemexpress.com For instance, treatment with APE1 Inhibitor III can increase the cell-killing effects of these alkylating agents by approximately three-fold. The synergistic effect is most pronounced at specific concentrations of the inhibitor, with optimal synergy for MMS and TMZ occurring at different concentrations of APE1 Inhibitor III. medchemexpress.com This suggests that the potentiation is dependent on the dose of the inhibitor.

The following table summarizes the synergistic effects observed in preclinical studies:

Cell LineAlkylating AgentEffect of APE1 Inhibitor III CombinationReference
HeLaMethyl Methanesulfonate (MMS)~3-fold potentiation of cytotoxicity
HeLaTemozolomide (TMZ)~3-fold potentiation of cytotoxicity
Glioblastoma (SF767)Methyl Methanesulfonate (MMS)Potentiated cytotoxicity nih.gov
Glioblastoma (SF767)Temozolomide (TMZ)Potentiated cytotoxicity nih.gov

The primary mechanism by which APE1 Inhibitor III enhances the cytotoxicity of alkylating agents is through the inhibition of APE1's endonuclease activity, leading to the accumulation of unrepaired apurinic/apyrimidinic (AP) sites in the genome. nih.govplos.org AP sites are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death if not repaired. oncotarget.com

When cells are treated with an alkylating agent like MMS, the number of AP sites increases. plos.org In the presence of an effective APE1 inhibitor, the repair of these sites is blocked, causing them to persist and accumulate to a greater extent than with the alkylating agent alone. plos.orgoncotarget.com This accumulation of unrepaired AP sites is a key indicator of intracellular APE1 inhibition. plos.orgresearchgate.net Studies have shown that treatment of HeLa cells with APE1 Inhibitor III leads to an increase in genomic AP site accumulation. sigmaaldrich.com This build-up of DNA damage triggers cellular processes that can lead to apoptosis, or programmed cell death. oncotarget.com

Furthermore, the persistence of these lesions can lead to the formation of DNA strand breaks. oncotarget.com Unrepaired AP sites can stall replication forks, which can then collapse and form more complex and lethal DNA double-strand breaks. oncotarget.com The accumulation of these DNA breaks contributes significantly to the synergistic cytotoxicity observed when APE1 inhibitors are combined with DNA damaging agents. oncotarget.com

Synergistic Effects with Alkylating Agents (e.g., Methyl Methanesulfonate, Temozolomide)

Development of Research Assays Incorporating APE1 Inhibitor III

APE1 Inhibitor III serves as a valuable tool in the development and validation of various research assays designed to study APE1 activity and the broader context of DNA repair. Its ability to specifically inhibit APE1 allows researchers to probe the function of this enzyme in different cellular and biochemical contexts.

Fluorescence-based assays are high-throughput methods used to screen for and characterize inhibitors of APE1. nih.govplos.org These assays typically utilize a synthetic DNA substrate containing a fluorescent reporter molecule and a quencher. nih.gov The DNA substrate is designed with a single abasic site mimic. nih.gov When the DNA is intact, the quencher molecule suppresses the fluorescence of the reporter. nih.gov Upon incision of the abasic site by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured to determine enzyme activity. nih.govplos.org

APE1 Inhibitor III is often used as a reference or positive control compound in these assays to validate the assay's ability to detect APE1 inhibition. nih.gov For example, the inhibitory concentration (IC50) of APE1 Inhibitor III, which is the concentration required to inhibit 50% of APE1 activity, has been determined using such fluorescence-based assays, with reported values around 2.0 µM. medchemexpress.com

The table below shows IC50 values for APE1 Inhibitor III determined by different assay types:

Assay TypeIC50 ValueReference
Fluorescence-based HTS Assay2.0 µM medchemexpress.com
Radiotracer Incision Assay12.0 µM medchemexpress.com
HeLa Cell Extract AP Site Incision600 nM sigmaaldrich.com

Radiotracer incision assays provide a more direct and often more sensitive method for measuring APE1 nuclease activity. nih.govplos.org In this type of assay, a DNA substrate containing an abasic site is labeled with a radioactive isotope, typically ³²P. plos.org Purified recombinant APE1 is incubated with this labeled substrate in the presence or absence of an inhibitor. nih.gov The reaction products, representing the cleaved and uncleaved DNA substrate, are then separated by gel electrophoresis and quantified using a PhosphorImager. plos.org

APE1 Inhibitor III has been characterized using radiotracer incision assays, which confirmed its inhibitory effect on APE1's endonuclease activity. medchemexpress.comnih.gov These assays are crucial for confirming the activity of potential inhibitors identified in high-throughput screens and for conducting detailed mechanistic studies. The reported IC50 value for APE1 Inhibitor III in a radiotracer incision assay is 12.0 µM. medchemexpress.com

To understand the effects of APE1 inhibition within a cellular context, assays that quantify the number of AP sites in the genomic DNA are employed. plos.orgaacrjournals.org One common method is the aldehyde-reactive probe (ARP) assay. oncotarget.comaacrjournals.org This colorimetric or fluorescence-based assay relies on a probe that specifically reacts with the aldehyde group present at open-ring AP sites in DNA. plos.orgaacrjournals.org The amount of bound probe, which can be quantified, is directly proportional to the number of AP sites in the genome. aacrjournals.org

Treatment of cells with APE1 Inhibitor III has been shown to cause a measurable increase in genomic AP sites, confirming its activity within the cell. sigmaaldrich.com These cellular assays are critical for demonstrating that a compound not only inhibits the purified enzyme but also effectively targets APE1 in its natural cellular environment, leading to the expected biological consequence of increased DNA damage. plos.org For example, in HeLa cells, combining an APE1 inhibitor with MMS leads to a significant increase in AP site levels compared to treatment with either agent alone. plos.org

Considerations for Research Application and Specificity of Ape1 Inhibitor Iii

Assessment of Off-Target Effects in APE1-Deficient Research Models

The specificity of a chemical inhibitor is a critical factor in its utility as a research tool. Studies using models that lack the intended target protein are essential for distinguishing on-target effects from non-specific or off-target toxicity.

Research into the cellular effects of APE1 Inhibitor III has revealed evidence of significant off-target activity. In studies utilizing APE1 knockout cell lines, the inhibitor demonstrated direct cellular toxicity that was independent of the presence of its target enzyme, Apurinic/Apyrimidinic Endonuclease 1 (APE1). mdpi.com One key finding was that APE1-knockout cell lines (specifically the CH12F3 B-cell lymphoma line) exhibited equal, and in some cases, even greater sensitivity to the cytotoxic effects of APE1 Inhibitor III when compared to their wildtype counterparts that express APE1. mdpi.comnih.govresearchgate.net

A significant concern for many small molecule inhibitors identified through high-throughput screening is their propensity to form colloidal aggregates in solution. nih.govnih.gov This phenomenon represents a major mechanism of non-specific inhibition. Instead of binding to a specific site on the target enzyme, the compound forms nano- to micro-scale particles that sequester the protein, leading to an apparent loss of activity. nih.govrcsb.org

Evaluation of Direct Cellular Toxicity Independent of APE1 Target

Impact of APE1 Inhibitor III Properties on Cellular Permeability and Stability in Research Systems

The utility of a chemical probe in cell-based research is highly dependent on its physicochemical properties, which govern its ability to cross cellular membranes and its stability within the experimental system. APE1 Inhibitor III is described as a cell-permeable benzothiazolyltetrahydrothienopyridine compound. merckmillipore.com Its lipophilic, or fat-soluble, nature is a key attribute that facilitates its passage across the lipid bilayers of cell membranes, including the blood-brain barrier. merckmillipore.com

The compound is reported to possess favorable pharmacokinetic properties and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) attributes for a research compound. merckmillipore.com In terms of stability, it has a reported half-life (t1/2) of 80 minutes, indicating a reasonable duration of action within a typical cell culture experiment. merckmillipore.com These properties, combined with its solubility in common laboratory solvents like DMSO, contribute to its use in cellular assays designed to probe APE1 function.

Comparative Analysis with Other APE1 Nuclease Inhibitors

The landscape of APE1 nuclease inhibitors includes a variety of chemical scaffolds with different proposed mechanisms of action. A comparative analysis highlights the challenges in developing specific inhibitors for this crucial DNA repair enzyme. nih.govingentaconnect.com

Many APE1 inhibitors have been identified through high-throughput screening, but several have been subsequently characterized as non-specific. nih.govnih.gov

APE1 Inhibitor III, CRT0044876, and Myricetin: These compounds share a common mechanism of non-specific inhibition through the formation of colloidal aggregates that sequester the APE1 protein. nih.govnih.govrcsb.org While they show inhibitory activity in initial biochemical screens, this effect is often diminished or eliminated under assay conditions that include detergents to disrupt aggregation, casting doubt on their specificity. nih.gov

Lucanthone (B1684464): This compound, also known as Miracil D, inhibits APE1 and other members of the exonuclease III family of endonucleases but not the structurally distinct endonuclease IV. iiarjournals.org However, its specificity is debated, as its cellular effects are thought to be mediated by its ability to intercalate into DNA and inhibit other proteins like topoisomerase II. nih.govnih.gov

Methoxyamine (MX): Unlike inhibitors that target the APE1 enzyme directly, methoxyamine acts indirectly. It reacts with the aldehyde group on the open-ring form of an abasic (AP) site in DNA, creating a stable oxime linkage. nih.govnih.gov This modification effectively shields the lesion from being recognized and cleaved by APE1, but its action is on the DNA substrate, not the enzyme itself, which can lead to off-target effects. nih.gov

AR03: This inhibitor is chemically distinct from many other APE1 inhibitors and has been shown to inhibit the cleavage of AP sites in vitro and potentiate the cytotoxicity of DNA damaging agents in glioblastoma cells. nih.gov It is often used in parallel with APE1 Inhibitor III in studies to confirm that observed effects are related to the inhibition of APE1's nuclease functions. biorxiv.org

APX3330 (E3330): This compound is primarily known as an inhibitor of APE1's redox function, not its nuclease (DNA repair) activity. nih.govbiorxiv.org Comparative studies show that while APE1 Inhibitor III and AR03 effectively block APE1's endonuclease and exonuclease activities, APX3330 has minimal effect on these nuclease functions, making it a useful tool to functionally separate the two major roles of the APE1 protein. biorxiv.org

The following table provides a comparative summary of APE1 Inhibitor III and other notable APE1 inhibitors.

Table 1. Comparative Analysis of Selected APE1 Inhibitors
Inhibitor Primary Target/Mechanism Key Research Findings
APE1 Inhibitor III APE1 Nuclease (Endo- & Exonuclease) nih.govbiorxiv.org Competitive inhibitor, but shows significant off-target toxicity in APE1-knockout cells. mdpi.comnih.gov Acts via non-specific colloidal aggregation. nih.govresearchgate.net Cell permeable with a half-life of 80 min. merckmillipore.com
CRT0044876 APE1 Nuclease oup.commedchemexpress.com Binds to a pocket away from the active site but inhibition is primarily due to non-specific colloidal aggregation. nih.govrcsb.org
Myricetin APE1 Nuclease plos.org A naturally occurring flavonoid that inhibits APE1, but also through a mechanism of colloidal aggregation. nih.govnih.gov
Lucanthone APE1 Nuclease / DNA Intercalator nih.goviiarjournals.org Inhibits the exonuclease III family of enzymes. iiarjournals.org Specificity is debated due to DNA intercalation and inhibition of topoisomerase II. nih.gov
Methoxyamine AP Site on DNA nih.govnih.gov Indirectly blocks APE1 by modifying its DNA substrate, not by binding to the enzyme. nih.gov
AR03 APE1 Nuclease nih.gov Inhibits APE1 nuclease activity in vitro and potentiates cytotoxicity of DNA damaging agents in cellular models. nih.gov
APX3330 (E3330) APE1 Redox Function nih.govbiorxiv.org A well-characterized inhibitor of APE1's redox signaling role with minimal effects on its DNA repair (nuclease) functions. biorxiv.org

Future Directions in Research Utilizing and Developing Ape1 Inhibitor Iii

Refinement of APE1 Inhibitor III for Enhanced Specificity and Potency as a Research Tool

APE1 Inhibitor III, chemically known as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, was identified through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository. plos.org It has been shown to inhibit the AP endonuclease activity of APE1 at low micromolar concentrations and potentiates the cytotoxicity of DNA alkylating agents like methylmethane sulfonate (MMS) and temozolomide (B1682018) (TMZ) in cancer cell lines. nih.gov

Future research is focused on refining this chemical scaffold to develop analogs with improved potency and, crucially, enhanced specificity. A significant study on the structure-activity relationship (SAR) of APE1 Inhibitor III (referred to as compound 3 in the study) and its analogs has provided a foundation for this refinement. biorxiv.org The study synthesized and evaluated a series of related compounds, revealing key structural motifs for inhibitory activity. For instance, modifications to the isopropyl group on the tetrahydrothienopyridine core and substitutions on the benzothiazole (B30560) ring were explored to optimize interaction with the APE1 active site. biorxiv.org

However, a critical aspect of its refinement as a research tool is addressing concerns about its specificity. Recent studies have raised questions about potential off-target effects. For example, research using APE1 knockout cell lines found that the cells remained sensitive to killing by APE1 Inhibitor III, suggesting that its toxicity may not be solely dependent on the presence of APE1 and could involve other cellular targets. nih.govmdpi.com Another study using biophysical methods like NMR spectroscopy and dynamic light scattering suggested that under certain conditions, the inhibitory action of some reported APE1 inhibitors might be due to the formation of colloidal aggregates that sequester the enzyme rather than specific binding, although APE1 Inhibitor III itself did not appear to aggregate in the tested concentration range. plos.org

Future refinement efforts must therefore systematically address these specificity concerns. This involves creating analogs and rigorously testing them not only for APE1 inhibition but also against a panel of other DNA processing enzymes and through methods that can detect non-specific interactions like aggregation. plos.orgoup.com The goal is to produce a second-generation inhibitor based on the APE1 Inhibitor III scaffold that offers high potency with a well-characterized and narrow target profile, making it a more reliable probe for studying APE1 biology.

Table 1: Activity of APE1 Inhibitor III and Selected Analogs This table is based on data from a study on the structure-activity relationships of a novel class of APE1 inhibitors. biorxiv.org

CompoundStructureAPE1 IC₅₀ (µM)
APE1 Inhibitor III (3) N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide2.0
Analog 47 Oxygen replacing Nitrogen in the piperidine (B6355638) ringActive only at highest concentration
Analog 48 Sulfur replacing Nitrogen in the piperidine ringActive only at highest concentration
Analog 51 Pyrrolidine ring instead of piperidine3.0
Analog 52 Pyrrolidine ring instead of piperidine3.1

Exploration of APE1 Inhibitor III in Novel Preclinical Disease Models Beyond Oncology

While APE1 inhibitors have been extensively studied in oncology, their potential in other diseases is a growing area of research. patsnap.com The primary function of APE1 is in the base excision repair (BER) pathway, which is critical for repairing oxidative DNA damage—a pathological hallmark of numerous diseases beyond cancer. oup.com APE1 Inhibitor III, by blocking this repair function, serves as a tool to investigate the consequences of accumulating abasic sites in various disease contexts.

Neurodegenerative Diseases: Oxidative stress and the accumulation of DNA damage are implicated in the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Research has indicated that APE1 is essential for repairing oxidative DNA damage in neurons. pnas.org One study specifically utilized APE1 Inhibitor III in cultured cortical neurons to investigate the effects of blocking APE1. The study found that suppressing APE1 activity with the inhibitor was cytotoxic to neurons and dramatically accelerated neuronal death following an oxidative insult, highlighting the crucial role of APE1 in neuronal survival. nih.gov This provides a direct rationale for using APE1 Inhibitor III in more complex preclinical models of neurodegeneration to explore the therapeutic potential of modulating the BER pathway.

Inflammatory and Cardiovascular Diseases: The role of APE1 in inflammation and cardiovascular disease is multifaceted, involving both its DNA repair and redox signaling functions. frontiersin.orgdovepress.com However, much of the research in these areas has utilized inhibitors targeting APE1's redox activity, such as E3330 and APX3330. frontiersin.orgnih.gov There is a comparative lack of studies using endonuclease-specific inhibitors like APE1 Inhibitor III in these models. Future research should involve applying APE1 Inhibitor III to preclinical models of inflammatory conditions (e.g., inflammatory bowel disease, neuroinflammation) and cardiovascular diseases (e.g., atherosclerosis) to dissect the specific contribution of the APE1 endonuclease-mediated BER pathway to these pathologies, as distinct from its redox signaling role. oup.com

Advancing Understanding of APE1's Underexplored Functions through Inhibitor Probes

APE1 is a multifunctional protein with roles extending beyond its canonical function in the BER pathway. mdpi.comnih.gov These non-canonical functions include roles in RNA processing and the DNA damage response (DDR). APE1 Inhibitor III is proving to be an invaluable tool for differentiating these activities from its well-established endonuclease function in BER.

Role in DNA Damage Response (DDR): Recent studies have implicated APE1 in the ATR-Chk1 pathway, a major signaling cascade in the DDR. Research demonstrated that APE1's nuclease activity is important for activating the ATR-Chk1 response to oxidative stress. By using APE1 Inhibitor III, researchers were able to show that inhibition of the nuclease function significantly reduced the phosphorylation of Chk1, a key step in the pathway activation. biorxiv.org This indicates that the inhibitor can be used to probe the specific contribution of APE1's enzymatic activity to broader DNA damage signaling networks. biorxiv.orgmdpi.com

Regulation of Gene Expression: An emerging area of interest is the role of APE1 in regulating gene expression through the processing of non-canonical DNA structures. One study investigated how oxidative DNA damage in G-quadruplex (PQS) structures within gene promoters can activate transcription. The study used APE1 Inhibitor III to demonstrate that the cleavage of the abasic site by APE1, and not just its binding, was necessary for this gene activation. pnas.org This positions APE1 Inhibitor III as a critical probe to explore this novel epigenetic mechanism where DNA damage repair actively participates in transcriptional regulation.

Table 2: Application of APE1 Inhibitor III in Studying APE1 Functions This table summarizes findings from studies using APE1 Inhibitor III to investigate novel APE1 roles.

APE1 Function InvestigatedExperimental SystemKey Finding with APE1 Inhibitor IIIReference(s)
ATR-Chk1 DNA Damage Response Human cancer cell lines (MDA-MB-231, PANC1)Inhibited H₂O₂-induced Chk1 phosphorylation, indicating APE1 nuclease activity is required for pathway activation. biorxiv.org
Gene Activation at G-Quadruplexes Glioblastoma cells with reporter plasmidsPrevented gene activation from an abasic site within a promoter, showing cleavage is the key step. pnas.org
Endonuclease & Exonuclease Activity In vitro assays with recombinant APE1Inhibited both AP endonuclease and 3'-5' exonuclease activities of APE1. biorxiv.org

Integration of Computational Approaches for Rational Inhibitor Design and Mechanism Elucidation

Computational methods are becoming indispensable for accelerating drug discovery and understanding inhibitor mechanisms at a molecular level. For APE1 Inhibitor III, these approaches offer a pathway to designing more potent and specific derivatives and to clarifying its binding mode.

Rational Inhibitor Design: The development of new APE1 inhibitors often starts with computational screening. nih.govnih.gov Structure-based virtual screening (SBVS) and pharmacophore modeling are key techniques. researchgate.netscilit.com The known structure of APE1 Inhibitor III can serve as a template or a benchmark in these studies. Pharmacophore models can be built based on its key chemical features to search large compound libraries for novel scaffolds that are predicted to bind to the APE1 active site. nih.gov For example, a structure-based drug design approach for melanoma and glioma treatments used the APE1 crystal structure to generate pharmacophore models, which were then used to screen for new inhibitors. ingentaconnect.com

Mechanism Elucidation: Molecular docking simulations can predict the binding pose of APE1 Inhibitor III within the APE1 active site. nih.gov These models suggest that the inhibitor occupies the pocket that normally accommodates the abasic site in DNA, interacting with key residues like Phe266 and Trp280. plos.org More advanced techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) modeling can provide a deeper understanding of the catalytic mechanism of APE1 and how inhibitors like APE1 Inhibitor III interfere with it. These computational insights are crucial for guiding the chemical synthesis of new analogs with optimized interactions, potentially leading to inhibitors with higher affinity and specificity. The integration of these computational predictions with experimental validation, such as X-ray crystallography and kinetic assays, forms a powerful cycle for the rational design of next-generation APE1 probes. nih.govresearchgate.net

Q & A

Q. What are the primary functional domains of APE1 targeted by APE1 Inhibitor III, and how do they influence experimental design in DNA repair studies?

APE1 has two core functions: base excision repair (BER) via its endonuclease activity and redox regulation of transcription factors. APE1 Inhibitor III specifically targets the endonuclease activity, blocking BER without affecting redox signaling. This specificity is critical for designing studies isolating DNA repair mechanisms. For example, in cisplatin resistance studies, combining APE1 Inhibitor III with γ-H2AX immunofluorescence (a DNA damage marker) allows direct measurement of BER inhibition efficacy .

Q. What in vitro assays are recommended to validate the specificity of APE1 Inhibitor III for DNA repair over redox functions?

  • Endonuclease activity assays : Use fluorescent DNA substrates (e.g., tetrahydrofuran-containing oligonucleotides) to quantify cleavage inhibition .
  • Redox function controls : Co-treat cells with APX3330 (a redox-specific inhibitor) and APE1 Inhibitor III. Measure downstream redox targets (e.g., NF-κB or HIF-1α) via Western blot to confirm no cross-inhibition .
  • Functional validation : Monitor EMT markers (E-cadherin, N-cadherin) in cervical cancer models; APE1 Inhibitor III should not alter these markers, unlike redox inhibitors .

Q. How does APE1 Inhibitor III affect baseline DNA damage levels in untreated cancer cells?

APE1 Inhibitor III increases endogenous DNA damage by impairing BER of spontaneous apurinic/apyrimidinic (AP) sites. Quantify this via:

  • γ-H2AX foci counts (immunofluorescence)
  • Comet assays under alkaline conditions to detect single-strand breaks Baseline increases are typically modest (1.5–2.5-fold vs. controls) but statistically significant (P < 0.05) .

Advanced Research Questions

Q. How to resolve contradictory findings on APE1 Inhibitor III’s efficacy in modulating chemotherapy response across cancer models?

Discrepancies arise from cellular context (e.g., APE1 expression levels, backup repair pathways). For example:

  • In NSCLC, APE1 Inhibitor III restores cisplatin sensitivity (IC50 reduction by 40–60%, P = 0.027) .
  • In cervical cancer, it shows no impact on EMT-mediated resistance . Methodological solutions :
  • Pre-screen models for APE1 overexpression (Western blot) and BER pathway dependency (siRNA knockdown controls).
  • Use isogenic cell lines with graded APE1 expression to establish threshold effects .

Q. What strategies can isolate APE1’s redox versus repair functions when using APE1 Inhibitor III in transcriptional regulation studies?

  • Dual inhibition : Combine APE1 Inhibitor III (BER blockade) with APX3330 (redox inhibition) to dissect contributions to gene regulation.
  • Transcriptomic profiling : RNA-seq after treatment can identify repair-dependent vs. redox-dependent genes. For example, mitochondrial genes (e.g., PRDX5, RAB3D) are redox-specific, while PD-L1 regulation involves both pathways .
  • Chromatin immunoprecipitation (ChIP) : Verify APE1’s direct binding to promoters of target genes (e.g., NF-κB targets) .

Q. How to optimize combinatorial therapy using APE1 Inhibitor III with DNA-damaging agents, considering potential synthetic lethality?

  • Sequential dosing : Pretreat with APE1 Inhibitor III (48 hr) to disable BER before administering cisplatin or temozolomide. This maximizes damage accumulation (e.g., 2.3-fold increase in apoptosis vs. concurrent treatment) .
  • Pharmacodynamic markers : Monitor AP site accumulation (slot blot) and repair intermediates (e.g., PARP activity).
  • In vivo validation : Use xenografts with APE1-high tumors; synergy is often dose-dependent (e.g., 30 mg/kg inhibitor + 5 mg/kg cisplatin reduces tumor volume by 70%) .

Q. What validation methods confirm target engagement of APE1 Inhibitor III in vivo, beyond surrogate endpoints like γ-H2AX?

  • APE1 activity probes : Deploy fluorescent DNA biosensors (e.g., hairpin substrates with AP sites) in tumor homogenates to directly measure endonuclease inhibition .
  • Chemical proteomics : Use biotinylated inhibitor analogs to pull down APE1 from treated tissues, confirming binding specificity .
  • Redox activity assays : Ensure no off-target inhibition by measuring thioredoxin activity (a redox pathway marker) in inhibitor-treated vs. APX3330-treated samples .

Data Contradiction Analysis

Key Example : In NSCLC, APE1 Inhibitor III synergizes with cisplatin (F = 7.007, P = 0.027) , but in pancreatic cancer, single-agent efficacy dominates .
Resolution :

  • Pathway redundancy : Pancreatic cancers often overexpress FEN1, compensating for BER inhibition.
  • Experimental adjustment : Combine APE1 Inhibitor III with FEN1 inhibitors (e.g., SCOH-RA) to test synthetic lethality.

Methodological Best Practices

  • Dose calibration : Use IC50 values (typically 5–10 µM for APE1 Inhibitor III) with exposure times ≥48 hr for stable BER suppression .
  • Off-target controls : Include rescue experiments with recombinant APE1 to confirm phenotype specificity .
  • Data reporting : Adhere to MIAME standards for omics data and include raw γ-H2AX quantitation in supplements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.